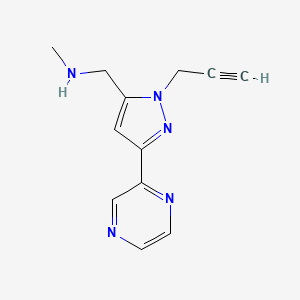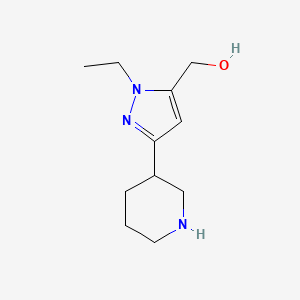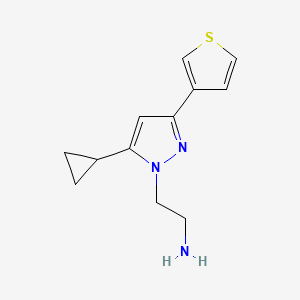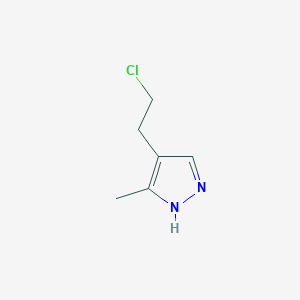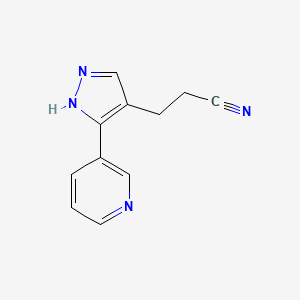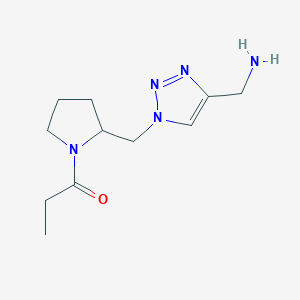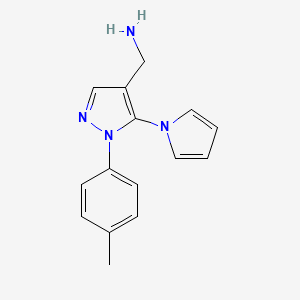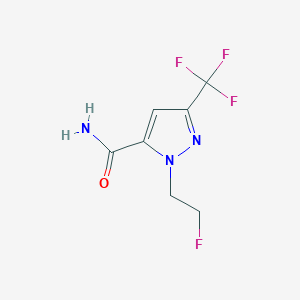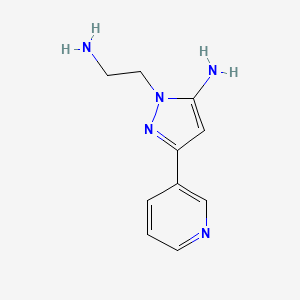
1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine, also known as pyridin-3-yl-pyrazol-5-amine (PPZ), is an organic compound with a molecular formula of C9H11N3. This compound has been studied extensively in recent years due to its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Characterization
1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their applications in synthetic chemistry. These studies involve the synthesis, characterization, and crystallographic analysis of such compounds. For instance, Titi et al. (2020) detailed the synthesis of pyrazole derivatives and their structural identification through various spectroscopic methods and X-ray crystallography. They also explored the biological activity of these compounds against cancer and microbes (Titi et al., 2020).
Biological Activities
The biomedical significance of pyrazole derivatives, including compounds structurally related to this compound, has been a subject of extensive research. Various studies have focused on their broad spectrum of biological activities. For example, Moustafa et al. (2022) highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives, which are analogous to purines and have demonstrated a wide range of biological activities. They also mentioned the interest in these compounds in materials science due to their photophysical properties (Moustafa et al., 2022).
Material Science Applications
The application of pyrazole derivatives extends beyond biomedical research into the realm of materials science. This is evident from the interest in their photophysical properties and potential use in various material science applications. Gala et al. (2016) discussed the regioselective synthesis of differently modified 2-aminopyridines and pyrazines, which are integral in the broad synthetic uses of pyridinium N-aminides (Gala et al., 2016).
Antibacterial Activity
The derivatives of this compound have also been explored for their antibacterial activities. Frolova et al. (2011) discovered a multicomponent reaction leading to the formation of novel heterocyclic compounds with notable antibacterial activities (Frolova et al., 2011).
Propriétés
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-3-5-15-10(12)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKYQUIIYXWMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





